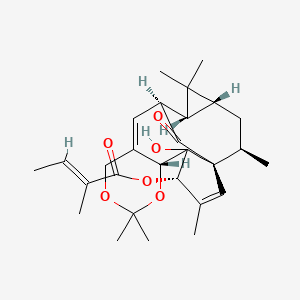

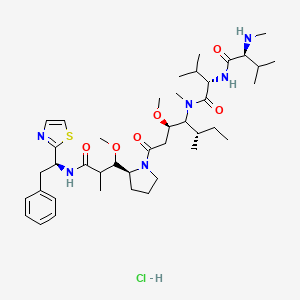

![molecular formula C37H41N3O6 B10862345 2-[[3-(4-methoxyphenyl)-2-[(2-naphthalen-1-ylacetyl)amino]propanoyl]amino]-N-[1-(4-methoxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B10862345.png)

2-[[3-(4-methoxyphenyl)-2-[(2-naphthalen-1-ylacetyl)amino]propanoyl]amino]-N-[1-(4-methoxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TP-110 is a novel proteasome inhibitor derived from tyropeptin A, which is produced by the microorganism Kitasatospora species. Proteasome inhibitors are a class of compounds that block the action of proteasomes, cellular complexes that break down proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TP-110 involves the modification of tyropeptin A to enhance its inhibitory potency. The process includes constructing a structural model of tyropeptin A bound to the site responsible for the chymotrypsin-like activity of the mammalian 20S proteasome. Based on these modeling experiments, several derivatives of tyropeptin A were designed and synthesized .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

TP-110 undergoes several types of chemical reactions, including:

Oxidation: TP-110 can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups in TP-110, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving TP-110 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of TP-110 depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

TP-110 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: TP-110 is used as a tool to study proteasome inhibition and its effects on protein degradation pathways.

Biology: Researchers use TP-110 to investigate the role of proteasomes in cellular processes and to understand how proteasome inhibition affects cell cycle regulation and apoptosis.

Medicine: TP-110 is being studied for its potential as a therapeutic agent in cancer treatment. .

Mechanism of Action

TP-110 exerts its effects by inhibiting the chymotrypsin-like activity of the 20S proteasome. This inhibition leads to the accumulation of regulatory proteins that are normally degraded by the proteasome, causing cell cycle arrest and apoptosis. TP-110 specifically inhibits the degradation of proteins such as p21 and p27, which are negative regulators of cell cycle progression. Additionally, TP-110 inhibits the nuclear translocation and DNA binding activity of nuclear factor-kappa B (NF-κB), further contributing to its anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Tyropeptin A: The parent compound from which TP-110 is derived. It also inhibits the chymotrypsin-like activity of the proteasome but with lower potency.

Bortezomib (Velcade): A dipeptide boronic acid proteasome inhibitor approved for the treatment of multiple myeloma. It inhibits the proteasome more broadly, affecting multiple protease activities.

MG132: A peptide aldehyde proteasome inhibitor used in research to study proteasome function and protein degradation pathways

Uniqueness of TP-110

TP-110 is unique in its selective inhibition of the chymotrypsin-like activity of the 20S proteasome, without affecting other protease activities such as post-glutamyl-peptide hydrolyzing and trypsin-like activities. This selectivity makes TP-110 a valuable tool for studying the specific effects of chymotrypsin-like proteasome inhibition and for developing targeted cancer therapies .

Properties

Molecular Formula |

C37H41N3O6 |

|---|---|

Molecular Weight |

623.7 g/mol |

IUPAC Name |

2-[[3-(4-methoxyphenyl)-2-[(2-naphthalen-1-ylacetyl)amino]propanoyl]amino]-N-[1-(4-methoxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide |

InChI |

InChI=1S/C37H41N3O6/c1-24(2)35(37(44)38-29(23-41)20-25-12-16-30(45-3)17-13-25)40-36(43)33(21-26-14-18-31(46-4)19-15-26)39-34(42)22-28-10-7-9-27-8-5-6-11-32(27)28/h5-19,23-24,29,33,35H,20-22H2,1-4H3,(H,38,44)(H,39,42)(H,40,43) |

InChI Key |

IJDYUMDIJFFMQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)OC)C=O)NC(=O)C(CC2=CC=C(C=C2)OC)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;2,2,2-trifluoroacetate](/img/structure/B10862290.png)

![N-cyclohexylcyclohexanamine;(1R,5R,7R,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B10862292.png)

![2-[[(5S)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole](/img/structure/B10862307.png)

![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]azaniumyl]ethyl]azaniumyl]acetate;gadolinium(3+);hydrate](/img/structure/B10862316.png)

![disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B10862322.png)

![(1R,6R,8R,9R,10S,15R,17R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B10862323.png)

![N-[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride](/img/structure/B10862330.png)

![N-[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]-2-hydroxyethanesulfonamide](/img/structure/B10862357.png)